molecular formula C20H18ClN5O2S B2829196 N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide CAS No. 1189680-11-2

N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide

Cat. No.: B2829196
CAS No.: 1189680-11-2
M. Wt: 427.91
InChI Key: KTMJAACVOMCUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with an ethyl group at position 1 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain terminates in a 3-chloro-4-methoxyphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c1-3-17-24-25-19-20(23-14-6-4-5-7-15(14)26(17)19)29-11-18(27)22-12-8-9-16(28-2)13(21)10-12/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJAACVOMCUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the triazoloquinoxaline and the chloro-methoxyphenyl moieties. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Aryl Acetamide Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide 3-Cl, 4-OCH₃ C₂₀H₁₈ClN₅O₂S 439.91 Not reported in screened studies
N-(2-Bromo-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide 2-Br, 4-CH₃ C₂₀H₁₈BrN₅OS 468.36 Higher lipophilicity (Br vs. Cl/OCH₃)
N-(4-Fluorophenyl)-2-(bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)acetamide 4-F C₂₄H₁₅FN₈S 498.50 Topoisomerase II inhibition, IC₅₀ = 1.8 µM (Caco-2 cells)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, F) enhance binding to DNA or enzymes by increasing electrophilicity. The 4-OCH₃ group in the target compound may reduce metabolic stability compared to halogens .
  • Bis-triazoloquinoxaline derivatives (e.g., the fluorophenyl analog) exhibit superior cytotoxicity, suggesting that fused triazole rings enhance intercalation and Topo II inhibition .

Modifications in the Triazoloquinoxaline Core

Table 2: Core Structure Variations

Compound Name Core Structure Modification Biological Activity
This compound 1-Ethyl, 4-SCH₂ linkage Unreported in available studies
2-{[1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}-N-(4-butylphenyl)acetamide 1-(4-Methylphenyl), 4-butyl Higher lipophilicity (logP ~3.2), moderate solubility
N-(4-Acetylphenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide 1-Phenyl, 4-acetyl Reduced metabolic stability (acetyl group)

Key Observations :

  • 1-Substituents : Ethyl groups (target compound) may confer better metabolic stability than aromatic substituents (e.g., phenyl) due to reduced π-stacking interactions with metabolizing enzymes .
  • Sulfanyl linkages are critical for maintaining conformational flexibility, enabling interactions with hydrophobic enzyme pockets .

Table 3: Cytotoxicity and Enzyme Inhibition Data

Compound Class Cell Line/Enzyme Target IC₅₀/EC₅₀ (µM) Mechanism of Action
Bis-triazoloquinoxaline-fluorophenyl analog Caco-2 (colorectal cancer) 1.8 Topo II inhibition, G2/M arrest, apoptosis
Triazoloquinoxaline-chlorophenyl analog HePG-2 (liver cancer) 5.2 DNA intercalation
Target compound Not tested N/A Hypothesized: Similar Topo II inhibition

Key Observations :

  • The absence of bis-triazole fusion in the target compound may reduce Topo II inhibition potency compared to the fluorophenyl analog .
  • Chlorine and methoxy substituents may enhance selectivity for specific cancer cell lines over non-target tissues .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a novel compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This compound incorporates a unique combination of functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN5O2S with a molecular weight of 427.91 g/mol. The compound features a triazoloquinoxaline core linked to a chloro-methoxyphenyl group and a sulfanyl acetamide moiety. These structural components are crucial for its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • Cytotoxicity : Compounds related to this scaffold exhibit significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that derivatives demonstrate effective inhibition of cell proliferation in melanoma (A375) and breast cancer (MDA-MB-231) cell lines, with some exhibiting EC50 values in the low micromolar range (e.g., 365 nM) .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2. This suggests that these compounds may effectively trigger programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been reported to possess various biological activities:

  • Antibacterial and Antifungal : Some derivatives have shown promising antibacterial and antifungal properties, indicating their potential as broad-spectrum antimicrobial agents .
  • Immunomodulatory Effects : Certain triazoloquinoxaline derivatives have demonstrated immunomodulatory effects, which could be beneficial in treating autoimmune diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Ezzat et al. (2023) : This study synthesized several triazoloquinoxaline derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that modifications to the side chains significantly influenced their potency .
  • El-Adl et al. (2020) : Researchers explored the anti-proliferative activities of triazoloquinoxaline derivatives against various cancer types including hepatocellular carcinoma and colorectal cancer. The results showed that these compounds acted as potent DNA intercalators and topoisomerase II inhibitors .
  • National Cancer Institute Study : A comprehensive evaluation was conducted on a series of triazolo derivatives against 60 different cancer cell lines, revealing promising antitumor activity across multiple types including leukemia and breast cancer .

Summary Table of Biological Activities

Activity TypeSpecific FindingsReferences
AnticancerEffective against melanoma (A375), breast cancer (MDA-MB-231)
CytotoxicityEC50 values as low as 365 nM
AntibacterialBroad-spectrum antimicrobial properties
ImmunomodulatoryPotential use in autoimmune disease treatment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.